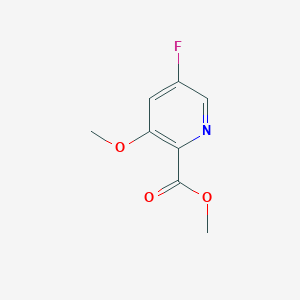

Methyl 5-fluoro-3-methoxypicolinate

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

The pyridine scaffold is a fundamental component in numerous pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto this ring system can significantly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the field of fluorinated pyridine chemistry is a critical area of modern chemical research.

Methyl 5-fluoro-3-methoxypicolinate is a prime example of a polysubstituted fluoropyridine. The synthesis of such compounds, particularly those with fluorine at the meta-positions (3- or 5-position), presents considerable challenges. Due to the electron-rich nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) reactions, a common method for introducing fluorine, are often difficult and require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring. nih.govrsc.org Researchers have explored various strategies to overcome these hurdles, including the use of pyridine N-oxides to facilitate fluorination at the meta-position. nih.govrsc.org The development of milder and more selective fluorination methods remains a key objective, as it would enable the synthesis of a wider array of complex fluorinated pyridines like this compound for various applications. nih.gov

Significance of Functionalized Picolinate (B1231196) Esters as Synthetic Intermediates

Picolinate esters, which are esters of picolinic acid (pyridine-2-carboxylic acid), are valuable intermediates in organic synthesis. The ester and the ring nitrogen can act as handles for further chemical transformations, allowing for the construction of more elaborate molecular architectures. When further functionalized with groups like fluorine and methoxy (B1213986), as in the case of this compound, their utility as building blocks is significantly enhanced.

These intermediates are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, related fluorinated benzoic acid building blocks are used in the synthesis of HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity against cancer cells. ossila.com The specific substitution pattern on the pyridine ring can be crucial for biological activity. Therefore, having access to well-defined, functionalized picolinate esters like this compound is essential for drug discovery and the development of new crop protection agents.

Overview of Key Research Trajectories and Challenges for this compound

The primary research trajectory involving compounds like this compound is centered on their use as scaffolds to create novel, high-value molecules. The key challenge lies in the efficient and regioselective synthesis of the intermediate itself. The precise placement of three different substituents onto the pyridine ring requires a carefully planned multi-step synthetic sequence.

Current research in the broader field focuses on overcoming the inherent difficulties of pyridine functionalization. Key areas of investigation include:

Developing Novel Fluorination Methods: As direct nucleophilic fluorination of the pyridine ring at the 3-position is challenging, research is ongoing to develop new catalytic systems or precursor strategies, such as the fluorination of pyridine N-oxides, to improve yields and reaction conditions. nih.govrsc.org

Late-Stage Functionalization: A significant goal is to develop methods that allow for the introduction of the fluoro and methoxy groups at a later stage in a synthetic sequence. This approach, known as late-stage functionalization, is highly desirable in medicinal chemistry as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Improving SNAr Reaction Conditions: Research has shown that SNAr reactions on 2-fluoropyridines can be performed under much milder conditions than previously thought, expanding their functional group tolerance and utility. nih.gov Applying these milder conditions to the synthesis and subsequent reactions of polysubstituted pyridines is a promising avenue.

For this compound specifically, the challenge is to create a cost-effective and scalable synthetic route. Overcoming this hurdle will make this and related building blocks more accessible, thereby accelerating research and development in fields that rely on complex heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

methyl 5-fluoro-3-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H8FNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 |

InChI Key |

JYTKXUXNWIWTCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)F)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of Methyl 5 Fluoro 3 Methoxypicolinate

Reactions Involving the Ester Functionality

The ester group at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including hydrolysis, transesterification, amidation, and reduction.

Ester Hydrolysis and Transesterification Pathways

The methyl ester of 5-fluoro-3-methoxypicolinic acid can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. google.comgoogleapis.com Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using an excess of water. google.com Conversely, base-mediated hydrolysis, often referred to as saponification, is an irreversible reaction that yields the carboxylate salt, which can then be neutralized to afford the carboxylic acid. google.comgoogleapis.com

Transesterification, the conversion of one ester to another, can also be achieved. This reaction can be catalyzed by either an acid or a base and is typically performed using a large excess of the desired alcohol to shift the equilibrium toward the product.

A summary of typical hydrolysis and transesterification reactions is presented below:

| Reaction Type | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | 5-fluoro-3-methoxypicolinic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH or KOH (aq), heat 2. H₃O⁺ | 5-fluoro-3-methoxypicolinic acid |

| Transesterification | R-OH, H⁺ or base (catalyst), heat | Alkyl 5-fluoro-3-methoxypicolinate |

Amidation and Reduction Reactions of the Ester Group

The methyl ester can be readily converted to amides through reaction with primary or secondary amines. This amidation can be achieved by direct aminolysis, often requiring elevated temperatures, or by using coupling agents. In the synthesis of related compounds, amidation has been demonstrated as a key transformation. For instance, the formation of an amide from a picolinate (B1231196) derivative has been documented in patent literature describing the synthesis of complex molecules.

The ester functionality can also be reduced to the corresponding primary alcohol, (5-fluoro-3-methoxyphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. Recent advancements have also explored photocatalytic methods for ester reduction.

Key reactions of the ester group are summarized in the following table:

| Reaction Type | Reagents and Conditions | Product |

| Amidation | R¹R²NH, heat or coupling agents | N,N-R¹R²-5-fluoro-3-methoxypicolinamide |

| Reduction | 1. LiAlH₄, solvent (e.g., THF, Et₂O) 2. H₃O⁺ | (5-fluoro-3-methoxyphenyl)methanol |

Aromatic Substitution Reactions on the Pyridine Nucleus

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the fluoro and methoxy (B1213986) substituents, dictates its susceptibility to both nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine and Nitrogen

The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of the electron-withdrawing fluorine atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups. The fluorine atom itself can act as a leaving group in SNAr reactions, a reactivity that is well-documented for fluoropyridines. In fact, 2-fluoropyridines react significantly faster than their chloro-analogs in SNAr reactions.

The nitrogen atom in the pyridine ring also strongly activates the ortho and para positions towards nucleophilic attack. In the case of Methyl 5-fluoro-3-methoxypicolinate, the positions activated for SNAr are C4 and C6. The fluorine at C5 is not ideally positioned to be displaced by this mechanism. However, related fluorinated picolinates are known to undergo amination and halogen exchange reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy group can facilitate such reactions. The methoxy group is an activating, ortho- and para-directing group. In this compound, the positions ortho and para to the methoxy group are C2 and C4. The C2 position is already substituted with the ester group. Therefore, electrophilic attack would be most likely directed to the C4 position. The fluorine atom at C5 is a deactivating group, which would further disfavor electrophilic attack at adjacent positions.

Transformations of the Methoxy and Fluoro Substituents

The methoxy and fluoro groups on the pyridine ring can also be targets for chemical modification, although these transformations often require specific and sometimes harsh conditions.

The methoxy group can potentially be cleaved to the corresponding phenol (B47542) (a hydroxypicolinate derivative) using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then participate in further reactions. The synthesis of this compound itself has been reported to start from 3-fluoro-5-hydroxypicolinic acid, highlighting the importance of the hydroxyl precursor.

Demethylation and Ether Cleavage Reactions

The removal of a methyl group (CH3) from a molecule is known as demethylation. wikipedia.org In the context of this compound, this can refer to the cleavage of the methyl ester or the methoxy group. Ether cleavage specifically refers to the breaking of the carbon-oxygen bond in the methoxy group. wikipedia.orgwikipedia.org

These reactions are typically achieved under acidic or basic conditions. wikipedia.org Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can be used to cleave ethers. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com The choice of acid is crucial, as the reaction rate is influenced by both the acidity and the nucleophilicity of the conjugate base. wikipedia.org For instance, HI is more reactive than HBr for ether cleavage. wikipedia.org

Alternatively, Lewis acids such as boron tribromide (BBr3) are highly effective for the demethylation of aryl methyl ethers, even at low temperatures. wikipedia.org The mechanism involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion. wikipedia.org

Basic conditions can also be employed for ether cleavage, particularly with organolithium reagents. wikipedia.org For methyl esters, saponification using a base like sodium hydroxide (B78521) is a common method for demethylation, yielding a carboxylate salt.

Table 1: Reagents for Demethylation and Ether Cleavage

| Reaction Type | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| Ether Cleavage | Hydroiodic Acid (HI) | Strong acid, heat | Hydroxyl |

| Ether Cleavage | Hydrobromic Acid (HBr) | Strong acid, heat | Hydroxyl |

| Ether Cleavage | Boron Tribromide (BBr3) | Lewis acid, low temperature | Hydroxyl |

| Ester Demethylation | Sodium Hydroxide (NaOH) | Base, aqueous solution | Carboxylate |

Fluorine Displacement and Derivatization

The fluorine atom on the pyridine ring of this compound is a site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluorine atom with various nucleophiles, leading to a wide range of derivatives. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this type of reaction.

Common nucleophiles used for fluorine displacement include amines, alkoxides, and thiolates. These reactions typically require heat and sometimes a base to proceed efficiently. The ability to introduce diverse functionalities at this position makes this compound a key intermediate in the synthesis of substituted pyridines.

Metalation and Cross-Coupling Reactions

Regioselective C-H and C-F Functionalization via Organometallic Intermediates

The pyridine ring of this compound can be functionalized through the activation of its C-H or C-F bonds using organometallic reagents. Directed ortho-metalation, where a directing group guides the deprotonation of an adjacent C-H bond, is a powerful strategy. In this molecule, the methoxy group or the ester group could potentially direct a strong base, such as an organolithium reagent, to remove a proton from a specific position on the ring. The resulting organometallic intermediate can then react with various electrophiles to introduce new substituents.

While C-F bond activation is generally more challenging than C-H activation, it can be achieved under specific catalytic conditions. Transition metal complexes, particularly those of palladium, can oxidatively add to the C-F bond, allowing for subsequent functionalization. researchgate.net The presence of lithium iodide has been shown to promote the oxidative addition of C-F bonds to palladium(0) complexes. researchgate.net This approach opens up possibilities for introducing new groups at the fluorine-bearing carbon atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound, possessing a C-F bond, can potentially participate in these reactions as a coupling partner.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.net While aryl fluorides are generally less reactive than other aryl halides, specialized palladium catalysts and conditions have been developed to facilitate their use in Suzuki couplings. This would allow for the introduction of various aryl or vinyl groups at the 5-position of the pyridine ring.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.netnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst. soton.ac.uk Successful Sonogashira couplings of fluorinated pyridines have been reported, demonstrating the feasibility of introducing alkynyl groups onto the pyridine core of this compound. soton.ac.ukchemrxiv.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org Palladium or nickel catalysts are commonly employed. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the position of the fluorine atom.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | Organoboron (e.g., Boronic acid) | Palladium catalyst, Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper co-catalyst | C-C (Alkynyl) |

| Negishi | Organozinc | Palladium or Nickel catalyst | C-C (Alkyl/Aryl/Vinyl) |

Methyl 5 Fluoro 3 Methoxypicolinate As a Pivotal Synthetic Building Block

Construction of Complex Heterocyclic Systems

The strategic placement of functional groups on the pyridine (B92270) core of Methyl 5-fluoro-3-methoxypicolinate makes it an ideal substrate for the synthesis of more complex heterocyclic structures. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating effect of the methoxy (B1213986) group, influences the reactivity of the pyridine ring, enabling selective modifications.

Synthesis of Polyfunctionalized Pyridine and Bipyridine Frameworks

While direct, specific examples of the use of this compound in the synthesis of polyfunctionalized pyridines and bipyridines are not extensively detailed in currently available public research, the general reactivity of similar picolinate (B1231196) structures suggests its potential in various cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Stille, and Negishi couplings are standard procedures for the formation of carbon-carbon bonds and the construction of bipyridine frameworks. The halide-like reactivity of the fluorine atom at the 5-position could potentially be exploited in palladium-catalyzed cross-coupling reactions to introduce a second pyridine ring or other functional groups.

The synthesis of substituted pyridines is a cornerstone of modern synthetic chemistry, with numerous methods available for their construction. Ring cleavage and remodeling of existing heterocyclic systems, for instance, have been shown to be effective strategies for producing multi-substituted pyridines. While not directly demonstrated with this compound, its structural motifs are present in the products of such reactions, highlighting the importance of this substitution pattern.

Annulation and Ring-Fusion Reactions Utilizing the Picolinate Scaffold

The picolinate scaffold of this compound offers a template for annulation and ring-fusion reactions to build more complex, fused heterocyclic systems. The ester and methoxy groups can be manipulated to introduce reactive handles for cyclization reactions. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride or amide, could set the stage for intramolecular cyclizations onto the pyridine ring or a pre-installed side chain.

The concept of ring fusion is well-established in organic chemistry, leading to the formation of bicyclic and polycyclic systems with distinct three-dimensional shapes and biological activities. The principles of conformational analysis, such as in decalin systems, underscore the structural diversity that can be achieved through ring fusion. While specific examples involving this compound are not readily found, its potential as a starting material for such transformations is evident based on fundamental reactivity principles.

Utility in the Synthesis of Biologically Relevant Chemical Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and agrochemical development to enhance metabolic stability, binding affinity, and bioavailability. The presence of both a fluorine atom and a methoxy group makes this compound a valuable precursor for various life science applications.

Development of Fluorine-Containing Synthons for Life Sciences Research

This compound serves as a valuable synthon for the introduction of the 5-fluoro-3-methoxypyridine moiety into larger, more complex molecules. This structural unit is of interest in life sciences research due to the unique properties conferred by the fluorine atom. The synthesis of meta-fluorinated pyridines can be challenging, and having a pre-functionalized building block like this picolinate simplifies the synthetic process.

Intermediate in Agrochemical Molecule Construction

The pyridine ring is a common feature in many modern agrochemicals, which are designed for high efficacy and low toxicity. Fluorinated pyridine derivatives, in particular, are key components of numerous herbicides, fungicides, and insecticides. While direct evidence of this compound's use in the synthesis of commercial agrochemicals is not publicly documented, its structural features align with those found in active ingredients. The development of novel agrochemicals often involves the exploration of new substitution patterns on heterocyclic scaffolds to optimize biological activity and environmental profile.

Precursor in Pharmaceutical Intermediate Synthesis (focus on chemical structure, not biological activity)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical agents. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The fluorine and methoxy groups can influence the electronic properties and conformation of the final molecule, which are critical for its interaction with biological targets. For instance, processes for the preparation of complex pyrazole (B372694) carboxamides for pharmaceutical use have been developed, highlighting the importance of functionalized building blocks in the synthesis of new chemical entities.

Applications in Advanced Material Science Precursor Synthesis

There is no relevant academic literature available to substantiate the use of this compound as a precursor in the synthesis of advanced materials. The unique combination of a fluorinated and methoxylated pyridine core could potentially be leveraged for the development of novel organic electronics, liquid crystals, or functional polymers. The fluorine atom could impart desirable properties such as thermal stability and altered electronic characteristics, while the pyridine and ester functionalities could serve as points for polymerization or coordination to metal centers. However, no studies have been published to confirm these potential applications.

Diversity-Oriented Synthesis and Combinatorial Chemistry Applications

Similarly, the application of this compound in diversity-oriented synthesis (DOS) and combinatorial chemistry is not documented in accessible scientific literature. DOS aims to create structurally diverse molecules from a common starting material. The multiple reaction sites on this compound could, in principle, be exploited in various synthetic pathways to generate a wide array of novel compounds. For instance, the ester could be hydrolyzed, amidated, or reduced, while the aromatic ring could undergo nucleophilic aromatic substitution or cross-coupling reactions. These potential synthetic routes remain theoretical in the absence of published research.

In combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously, this picolinate could serve as a foundational building block. Its distinct substitution pattern offers the potential to introduce specific electronic and steric properties into a library of molecules. Nevertheless, no concrete examples or research findings of its use in this context are available.

Advanced Spectroscopic and Spectrometric Elucidation Strategies for Methyl 5 Fluoro 3 Methoxypicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Determination

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of Methyl 5-fluoro-3-methoxypicolinate, distinct signals corresponding to the aromatic protons and the methyl groups are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the pyridine (B92270) ring appear in the aromatic region, with their chemical shifts and coupling patterns providing crucial information about their relative positions. The methyl protons of the methoxy (B1213986) and ester groups appear as sharp singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the ester group typically appears at a downfield chemical shift. libretexts.org The carbons of the pyridine ring resonate in the aromatic region, and their shifts are influenced by the attached fluorine and methoxy substituents. The methyl carbons of the methoxy and ester groups appear at upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 160 |

| OCH₃ (ester) | 3.8 - 4.0 | 50 - 55 |

| OCH₃ (ring) | 3.7 - 3.9 | 55 - 60 |

| C=O | - | 160 - 175 |

| C-F | - | 155 - 165 (JC-F) |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing the environment around the fluorine nucleus. nih.gov This technique is highly sensitive and provides information about the electronic environment and coupling interactions of the fluorine atom with neighboring protons and carbons. nih.gov The chemical shift of the fluorine signal and its coupling constants (J-values) with adjacent protons and carbons confirm the position of the fluorine atom on the pyridine ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is essential for assembling the complete molecular structure. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring, helping to establish their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of proton signals to their attached carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For example, it would show correlations between the methyl protons of the ester and the carbonyl carbon, as well as between the aromatic protons and the carbons of the pyridine ring and the substituents. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com NOESY data can provide insights into the three-dimensional structure and conformation of the molecule.

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Correlations |

| COSY | Correlations between adjacent aromatic protons on the pyridine ring. |

| HSQC | Correlations between each aromatic proton and its directly attached carbon. Correlation between the methoxy protons and the methoxy carbon. Correlation between the ester methyl protons and the ester methyl carbon. |

| HMBC | Correlations from aromatic protons to adjacent and geminal carbons in the pyridine ring. Correlations from methoxy protons to the attached carbon and adjacent ring carbons. Correlations from ester methyl protons to the ester carbonyl carbon. |

| NOESY | Correlations between spatially proximate protons, such as between the methoxy group protons and a nearby aromatic proton. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. ub.edursc.org This allows for the unambiguous determination of the molecular formula of this compound. ub.edu

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. libretexts.org The analysis of these fragment ions provides valuable structural information. libretexts.orgwhitman.edu Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. whitman.eduyoutube.com The fragmentation pattern of the pyridine ring can also provide clues about the positions of the substituents. youtube.com

Table 3: Predicted HRMS Data and Major Fragments for this compound (C₈H₈FNO₂)

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M]⁺ | 185.0540 | Molecular Ion |

| [M - OCH₃]⁺ | 154.0404 | Loss of the methoxy group from the ester |

| [M - COOCH₃]⁺ | 126.0461 | Loss of the carbomethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.

C-O stretch (ester and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-F stretch: An absorption in the 1000-1400 cm⁻¹ region. researchgate.net

C-H stretch (aromatic and aliphatic): Absorptions typically above and below 3000 cm⁻¹, respectively.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester, Ether) | 1000 - 1300 |

| Aromatic C=C, C=N | 1400 - 1600 |

| C-F | 1000 - 1400 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline form is studied)

If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govrsc.org For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. While this compound is not chiral, this technique would still provide invaluable data on its solid-state conformation and crystal packing. nih.gov

Computational and Theoretical Investigations of Methyl 5 Fluoro 3 Methoxypicolinate

Conformational Analysis and Intermolecular Interactions

A thorough conformational analysis would involve the use of computational methods, such as Density Functional Theory (DFT), to identify the most stable three-dimensional arrangements (conformers) of the Methyl 5-fluoro-3-methoxypicolinate molecule. This analysis would typically involve rotating the single bonds, particularly around the methoxy (B1213986) and ester functional groups, to map the potential energy surface and determine the global and local energy minima.

Key aspects that would be investigated include:

Rotational Barriers: Calculation of the energy required to rotate the methoxy group and the methyl ester group. This would reveal the flexibility of these substituents and the preferred orientations relative to the pyridine (B92270) ring.

Intramolecular Interactions: Investigation of potential non-covalent interactions within the molecule, such as hydrogen bonds or steric repulsions, that could stabilize certain conformations.

The study of intermolecular interactions would focus on how molecules of this compound interact with each other in a condensed phase. This is crucial for understanding its physical properties, such as melting point and solubility. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be employed to identify and characterize these interactions. Expected interactions would include:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds could play a role in its crystal packing.

π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with neighboring molecules.

Dipole-Dipole Interactions: The polar nature of the C-F, C=O, and C-O bonds would lead to significant dipole-dipole interactions.

Without specific computational studies on this compound, it is impossible to provide quantitative data such as dihedral angles of stable conformers, rotational energy barriers, or the energies of specific intermolecular interactions.

Theoretical Insights into Structure-Reactivity Relationships

Understanding the relationship between the structure of this compound and its chemical reactivity is fundamental for predicting its behavior in chemical reactions. This would typically be explored using a variety of computational descriptors derived from its electronic structure.

Key areas of investigation would include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the molecule would interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the charge distribution on individual atoms, bond orders, and hyperconjugative interactions, further refining the understanding of the electronic effects of the substituents on the reactivity of the pyridine ring and the ester group.

Reactivity Indices: Calculation of global and local reactivity descriptors, such as electronegativity, hardness, softness, and Fukui functions, would provide a quantitative measure of the molecule's reactivity and the reactivity of specific atomic sites.

In the absence of published research, no data for these computational descriptors for this compound can be presented. General knowledge of the electronic properties of the fluoro, methoxy, and methyl ester groups can offer qualitative predictions, but these cannot substitute for rigorous computational analysis. For example, the fluorine atom is electron-withdrawing, which would generally decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack. Conversely, the methoxy group is electron-donating, which would counteract this effect to some extent. The interplay of these effects would determine the ultimate reactivity profile of the molecule.

Future Perspectives and Emerging Research Directions for Methyl 5 Fluoro 3 Methoxypicolinate

Innovations in Sustainable and Green Synthetic Methodologies

The growing emphasis on environmentally responsible chemistry is driving the development of sustainable methods for synthesizing fluorinated compounds. numberanalytics.com Traditional fluorination processes often involve hazardous reagents and generate significant waste, prompting a shift towards greener alternatives. numberanalytics.comrsc.org

Future research will likely focus on several key areas:

Catalytic Fluorination: Developing novel catalytic systems for the direct and selective fluorination of pyridine (B92270) rings is a primary goal. This includes transition metal-catalyzed and organocatalytic approaches that operate under milder conditions and reduce the need for stoichiometric, often toxic, fluorinating agents. numberanalytics.comanr.fr

Mechanochemistry: Solid-state synthesis using mechanochemical methods, such as ball milling, offers a promising route to reduce solvent usage and reaction times for nucleophilic aromatic substitution (SNAr) fluorinations. researchgate.net

Aqueous Media Synthesis: Exploring fluorination reactions in water as a solvent is a significant frontier in green chemistry. rsc.org While challenging, successful implementation would dramatically improve the environmental profile of the synthesis. rsc.org

Improved Atom Economy: Designing synthetic routes with higher atom economy is crucial. This involves minimizing the use of protecting groups and developing cascade reactions where multiple bonds are formed in a single pot. chemistryviews.org

| Synthetic Strategy | Potential Green Advantage | Key Research Focus |

| Catalytic Fluorination | Reduced use of hazardous reagents, milder reaction conditions. numberanalytics.com | Development of efficient transition-metal and organocatalysts. |

| Mechanochemistry | Significant reduction or elimination of solvent use, faster reactions. researchgate.net | Optimization of solid-state reaction conditions for SNAr fluorination. |

| Aqueous Synthesis | Use of an environmentally benign solvent, simplified workup. rsc.org | Overcoming the challenges of performing fluorination in water. |

| Cascade Reactions | Fewer synthetic steps, reduced waste, higher overall efficiency. chemistryviews.org | Design of one-pot multi-component reactions to build the core structure. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electronic properties of the pyridine ring in methyl 5-fluoro-3-methoxypicolinate are significantly influenced by the interplay between the electron-withdrawing fluorine atom and ester group, and the electron-donating methoxy (B1213986) group. This unique substitution pattern opens avenues for exploring new reactivity.

Future research directions include:

C-H Functionalization: Direct functionalization of the remaining C-H bonds on the pyridine ring is a powerful strategy for rapidly building molecular complexity. tandfonline.com Research into regioselective C-H activation, potentially guided by the existing substituents, could unlock new synthetic pathways.

Photoredox Catalysis: The use of visible-light photoredox catalysis can enable novel transformations under mild conditions. acs.org This could be applied to generate radical intermediates from the picolinate (B1231196), leading to unconventional coupling reactions.

Decarboxylative Coupling: The ester group could be leveraged in decarboxylative cross-coupling reactions, a strategy that uses readily available carboxylic acids or their derivatives to form new carbon-carbon or carbon-heteroatom bonds. tandfonline.com

Unusual Displacement Reactions: Investigating the displacement of the methoxy group, in addition to the more conventional displacement of the fluorine atom via SNAr, could provide alternative handles for functionalization, depending on the reaction conditions and nucleophiles employed.

Broadening the Scope of Synthetic Applications in Complex Molecule Construction

This compound is primarily valued as a building block. youtube.com Future research will aim to demonstrate its utility in the synthesis of increasingly complex and diverse molecular architectures.

Key areas of exploration involve:

Medicinal Chemistry Scaffolds: Systematically incorporating this building block into libraries of compounds for drug discovery. The specific substitution pattern can be used to fine-tune properties like metabolic stability, binding affinity, and bioavailability of drug candidates. youtube.comtandfonline.com

Agrochemical Development: Utilizing the unique electronic and lipophilic properties conferred by the fluoro and methoxy groups to design new herbicides, fungicides, and insecticides with improved efficacy and target specificity. sigmaaldrich.comalfa-chemistry.com

Synthesis of Polycyclic Heterocycles: Employing the picolinate in cascade or multi-step reactions to construct fused heterocyclic systems, which are common motifs in biologically active natural products and pharmaceuticals. uc.ptresearchgate.net

Integration with Flow Chemistry and Automation Technologies for Efficient Synthesis

Flow chemistry and automation are transforming chemical synthesis from lab-scale discovery to industrial production. researchgate.netresearchgate.net Applying these technologies to the synthesis and elaboration of this compound offers significant advantages.

Enhanced Safety and Scalability: Continuous flow reactors allow for better control over reaction temperature and pressure, making it safer to handle hazardous reagents and reactive intermediates often used in fluorination chemistry. durham.ac.ukmit.edu This also facilitates easier scaling from grams to kilograms. researchgate.net

Process Optimization: Automated systems can rapidly screen a wide range of reaction parameters (temperature, residence time, reagent stoichiometry) to quickly identify optimal conditions for yield and purity, a process that is time-consuming in traditional batch chemistry. researchgate.net

| Technology | Advantage for Picolinate Synthesis | Future Goal |

| Flow Chemistry | Improved safety with hazardous fluorinating agents, precise control over reaction conditions, easier scalability. durham.ac.ukmit.edu | Development of a fully continuous, end-to-end synthesis of the target compound. |

| Automation | Rapid optimization of reaction conditions, high-throughput screening of derivatives. researchgate.netresearchgate.net | Integration with machine learning algorithms for predictive reaction optimization. |

| Telescoped Synthesis | Reduction of workup and purification steps, increased efficiency, less solvent waste. uc.pt | Creating a multi-step flow sequence to convert the picolinate into a final active ingredient. |

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. Density Functional Theory (DFT) and other computational methods can offer deep insights into the structure, reactivity, and properties of molecules like this compound.

Future synergistic approaches will likely involve:

Reaction Mechanism Elucidation: Using DFT calculations to model transition states and reaction pathways for transformations involving the picolinate. acs.orgacs.org This can help explain observed regioselectivity in functionalization reactions and predict the feasibility of new, untested transformations.

Prediction of Properties: Calculating key molecular properties such as bond dissociation energies, electron density distribution, and spectroscopic signatures (NMR, IR). mdpi.com These predictions can guide experimental efforts and aid in the characterization of new compounds derived from the picolinate.

Rational Design of Catalysts and Reagents: Computationally screening potential catalysts or reagents for specific transformations, such as C-H functionalization, before committing to extensive experimental synthesis and testing. nih.gov

Addressing Challenges in the Synthesis and Functionalization of Fluorinated Heterocycles

Despite advances, the synthesis and manipulation of fluorinated heterocycles present ongoing challenges. researchgate.net

Key challenges relevant to this compound include:

Regioselectivity: Controlling the position of functionalization is paramount. In nucleophilic aromatic substitution, selectivity between displacing the fluorine at C5 versus potential reactions at other sites must be managed. Similarly, electrophilic or radical additions must be directed to the desired position. acs.org

Harsh Reaction Conditions: Many fluorination and subsequent functionalization reactions still require harsh conditions (strong acids/bases, high temperatures) that may not be compatible with other sensitive functional groups on the molecule or in a complex substrate. researchgate.net Developing milder methods is a constant pursuit. researchgate.netacs.org

Late-Stage Functionalization: Introducing the fluoro-methoxypicolinate motif or further modifying it at a late stage in the synthesis of a complex molecule is highly desirable but challenging. tandfonline.comacs.org Reactions must be robust, high-yielding, and tolerant of a wide array of other chemical functionalities. researchgate.net

Future work will focus on developing more robust and milder synthetic methods to overcome these hurdles, thereby expanding the accessibility and utility of this and other valuable fluorinated building blocks. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.